N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a phenyl group and an acetamide side chain. This structure combines a rigid bicyclic system with polar functional groups, making it a candidate for targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders.
Properties
CAS No. |
877656-57-0 |
|---|---|
Molecular Formula |
C26H20N4O5 |
Molecular Weight |
468.469 |
IUPAC Name |
N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H20N4O5/c1-16(31)27-17-8-7-9-18(14-17)28-22(32)15-29-23-20-12-5-6-13-21(20)35-24(23)25(33)30(26(29)34)19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
XDZRHTNPRYQALK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. Its unique structure combines various functional groups that may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C26H20N4O5
- Molecular Weight : 468.5 g/mol
- IUPAC Name : N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-benzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Some derivatives of benzofuro[3,2-d]pyrimidines have shown promise in targeting cancer cells by inhibiting specific kinases involved in tumor growth and proliferation.
- Antimicrobial Properties : Certain compounds within this class have demonstrated inhibitory effects against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
- Neuroprotective Effects : Preliminary studies indicate that related compounds may inhibit enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative diseases. For instance, derivatives have shown selective inhibition against MAO-A and MAO-B with promising IC50 values .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
The benzofuro[3,2-d]pyrimidinone core distinguishes this compound from analogs with alternative fused-ring systems:
- Thieno[3,2-d]pyrimidinone Derivatives (e.g., compound 3f in ): Replacing the benzofuran oxygen with a sulfur atom (thiophene) increases electron density and alters binding affinity. For instance, diethyl-(2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid (3f) exhibits enhanced solubility due to phosphonic acid groups but reduced metabolic stability compared to benzofuropyrimidinones .
- Quinazolinone Derivatives (e.g., compound 1 in ): N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) shares the 2,4-dioxo-acetamide motif but lacks the fused furan ring.
Substituent Effects on Bioactivity
- Acetamide Side Chain Modifications :
- N-(3-(Trifluoromethyl)phenyl)acetamide (): The trifluoromethyl group increases lipophilicity and metabolic resistance compared to the 3-acetamidophenyl group in the target compound. This modification enhances blood-brain barrier penetration in related anticonvulsants .
- N-(4-Methyl-3-(1-methylpyrimidinyl)phenyl)carboxamide (): Substitution with a pyrimidinyl group introduces additional hydrogen-bonding sites, improving kinase inhibition (e.g., EGFR or CDK targets) but may reduce solubility .
Structural and Functional Data Table
Research Findings and Implications
- Binding Affinity Predictions: AutoDock Vina () and AutoDock4 () simulations suggest that the benzofuropyrimidinone core’s planar structure facilitates π-π stacking with aromatic residues in kinase ATP-binding pockets, while the acetamide side chain occupies hydrophobic subpockets .
- Biological Activity Trends: Quinazolinone analogs () show efficacy in seizure models due to GABAergic modulation, whereas thienopyrimidinones () exhibit antiviral activity via polymerase inhibition . The target compound’s phenyl group at position 3 may enhance selectivity for pro-inflammatory enzymes (e.g., COX-2 or JAK kinases), as seen in pyrido[4,3-d]pyrimidine derivatives () .
Q & A
Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for success?
The synthesis typically involves multi-step reactions starting with the formation of the benzofuropyrimidinone core, followed by functionalization of the acetamide group. Key steps include cyclocondensation of substituted benzofuran precursors with phenylurea derivatives under reflux conditions (e.g., in DMF at 100–120°C for 8–12 hours) . Subsequent N-alkylation or acylation requires anhydrous solvents (e.g., acetonitrile) and catalysts like K₂CO₃ to promote nucleophilic substitution . Temperature control (±2°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
Q. Which characterization techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies proton environments and confirms substitution patterns, particularly the acetamide and phenyl groups .
- Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns (e.g., ESI-MS in positive ion mode) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What structural features of this compound suggest potential biological activity?
The benzofuropyrimidinone core mimics ATP-binding motifs in kinases, while the 3-acetamidophenyl group enhances solubility and target affinity. The dioxo moiety facilitates hydrogen bonding with catalytic residues in enzymes like PARP or topoisomerases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent Screening: Replace high-boiling solvents (DMF) with greener alternatives (e.g., PEG-400) to simplify purification .
- Catalyst Optimization: Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Process Monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress and minimize by-products .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Comparative Assays: Re-test the compound under standardized conditions (e.g., ATP concentration in kinase assays) to isolate protocol-dependent effects .
- Purity Verification: Use LC-MS to confirm absence of impurities (e.g., residual solvents or unreacted intermediates) that may skew results .
- Target Profiling: Perform kinome-wide screening or proteomics to identify off-target interactions explaining variability .
Q. What in silico methods predict the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Glide to model binding poses in kinase active sites (e.g., PDB ID: 1ATP) .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding energy (ΔG) and hydrogen-bond persistence .
- QSAR Modeling: Train models on pyrimidine derivatives to correlate substituent effects (e.g., Hammett σ values) with activity .
Methodological Considerations
Q. How can stereochemical purity be ensured during synthesis?
- Chiral HPLC: Resolve enantiomers using Chiralpak AD-H columns and hexane/isopropanol eluents .
- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computed data (TD-DFT) .
Q. What experimental designs validate the compound’s mechanism of action in cellular models?
- Gene Knockdown: Use siRNA/shRNA to silence putative targets (e.g., PARP1) and assess rescue of phenotype .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein stability shifts post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
